Sialyl-Lewis X

説明

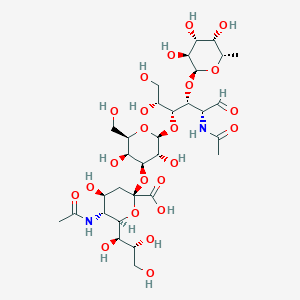

Structure

2D Structure

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPKDLYOBZWBT-NYLDSJSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913167 | |

| Record name | 3′-Sialyl-Lewis X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sialyl-Lewis X | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98603-84-0 | |

| Record name | Sialyl-Lewis X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98603-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sialyl lewis X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-Sialyl-Lewis X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIALYL LEWIS X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sialyl-Lewis X | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Structure of Sialyl-Lewis X: A Technical Guide

Sialyl-Lewis X (sLex), a terminal tetrasaccharide epitope displayed on the surface of cells, is a critical mediator of cell-cell recognition in a host of physiological and pathological processes.[1] Its systematic name is 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ).[1] This guide provides an in-depth overview of the sLex structure, its quantitative properties, and the key experimental methodologies used for its characterization, tailored for researchers in glycobiology and drug development.

Chemical Structure and Linkages

This compound is a complex carbohydrate composed of four distinct monosaccharide units. The precise arrangement and stereochemistry of these units are fundamental to its biological function, particularly its role as a high-affinity ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[2][3]

The tetrasaccharide consists of:

-

N-acetylneuraminic acid (Neu5Ac or Sia) , a type of sialic acid.

-

D-galactose (Gal) .

-

L-fucose (Fuc) , a deoxyhexose.

-

N-acetyl-D-glucosamine (GlcNAc) .

These monosaccharides are linked by specific glycosidic bonds:

-

Sialic Acid to Galactose : N-acetylneuraminic acid is linked from its C2 position to the C3 position of galactose via an α(2→3) glycosidic bond .[4] Molecular dynamics studies have shown that this particular linkage exhibits significant flexibility, allowing for transitions between at least two conformational states.[5]

-

Galactose to N-acetylglucosamine : Galactose is connected from its C1 position to the C4 position of N-acetylglucosamine through a β(1→4) glycosidic bond .[4]

-

Fucose to N-acetylglucosamine : L-fucose is attached from its C1 position to the C3 position of the same N-acetylglucosamine residue via an α(1→3) glycosidic bond .[4] This linkage, along with the Galβ(1→4)GlcNAc bond, is relatively rigid and exists predominantly in a single, stable conformation.[5]

The resulting structure is a branched oligosaccharide, where both galactose and fucose are linked to the same GlcNAc residue, creating the characteristic sLex epitope.

Quantitative Structural Data

While detailed crystallographic data providing precise bond lengths and angles for the entire isolated tetrasaccharide is not commonly tabulated due to its conformational flexibility in solution, key quantitative metrics have been established through various analytical techniques.

| Property | Value | Method/Source |

| Chemical Formula | C₃₁H₅₂N₂O₂₃ | PubChem CID 643990 |

| Molar Mass | 820.744 g/mol | Wikipedia, DC Chemicals[1][2] |

| Monoisotopic Mass | 820.29608591 Da | PubChem CID 643990[6] |

| Characteristic Ion (MS) | m/z 803 | Electrospray Ionization-Mass Spectrometry (ESI-MS)[7] |

| Glycosidic Torsion Angles | ||

| NeuNAc α(2→3)Gal | Flexible (multiple conformations) | Molecular Dynamics & NMR[5] |

| Gal β(1→4)GlcNAc | Restricted (single energy well) | Molecular Dynamics & NMR[5] |

| Fuc α(1→3)GlcNAc | Restricted (single energy well) | Molecular Dynamics & NMR[5] |

Experimental Protocols for Structural Elucidation

The determination of the sLex structure relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for confirming the presence and composition of sLex on glycoproteins. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI/MS/MS) is a particularly powerful approach.[7]

Detailed Methodology: HPLC-ESI/MS/MS

-

Sample Preparation: The glycoprotein (B1211001) of interest (e.g., from cell lysates or plasma) is first isolated. It is then subjected to proteolytic digestion (e.g., using trypsin) to generate smaller glycopeptides, which are more amenable to MS analysis.[7]

-

Chromatographic Separation: The resulting mixture of glycopeptides is separated using reversed-phase high-performance liquid chromatography (HPLC). This step resolves the complex mixture, allowing for the sequential introduction of individual glycopeptides into the mass spectrometer.

-

Ionization: As peptides elute from the HPLC column, they are aerosolized and ionized using an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact, charged molecular ions with minimal fragmentation.

-

Tandem Mass Spectrometry (MS/MS): A tandem mass spectrometry experiment is designed to specifically detect the sLex antigen. In the first stage of the mass spectrometer, ions are scanned to identify potential glycopeptides. A key diagnostic step involves looking for the production of a characteristic oxonium ion with a mass-to-charge ratio (m/z) of 803 in the intermediate pressure region of the ESI interface. This ion corresponds to the sLex tetrasaccharide itself containing NeuAc, Gal, GlcNAc, and Fuc.[7]

-

Fragmentation and Detection: To confirm the identity of the m/z 803 ion, it is selected and subjected to collision-induced dissociation (CID).[8] In this process, the ion is accelerated and collided with an inert gas (e.g., argon), causing it to fragment in a predictable manner. The resulting fragment ions are analyzed in the second stage of the mass spectrometer. The fragmentation pattern of the unknown is compared to that of a known sLex standard to confirm its identity.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the three-dimensional structure and conformational dynamics of sLex in solution, especially when it is bound to its receptor proteins like E-selectin. Saturation Transfer Difference (STD) NMR is a key technique for this purpose.[9]

Detailed Methodology: Saturation Transfer Difference (STD) NMR

-

Principle: STD NMR identifies the specific protons of a ligand that are in close proximity (typically within 4-5 Å) to a large receptor protein in a complex.[10] The experiment relies on transferring magnetic saturation from the protein to the bound ligand. Protons on the ligand that are closest to the protein surface receive the most saturation, resulting in stronger signals in the final difference spectrum.[9]

-

Sample Preparation: The experiment requires a sample containing the receptor protein (e.g., E-selectin) and a significant molar excess of the sLex ligand (e.g., 1:50 to 1:100 receptor:ligand ratio).[10] The interaction must be in the fast-exchange regime on the NMR timescale.

-

Data Acquisition: Two spectra are acquired.

-

Off-resonance spectrum (I₀): A reference spectrum is recorded with the selective radiofrequency irradiation set to a frequency where neither the protein nor the ligand has any signals (e.g., -40 ppm).[11]

-

On-resonance spectrum (Isat): A second spectrum is recorded with the irradiation frequency set to selectively saturate a region containing only protein signals (e.g., the aliphatic region around 0 to -1 ppm).[10] This saturation spreads throughout the entire protein via spin diffusion.

-

-

Saturation Transfer: When sLex binds to the saturated protein, the saturation is transferred to the ligand protons via the Nuclear Overhauser Effect (NOE). As the ligand dissociates, it carries this "memory" of saturation back into the bulk solution.[10]

-

Data Processing: A difference spectrum is calculated by subtracting the on-resonance spectrum from the off-resonance spectrum (STD Spectrum = I₀ - Isat). In this final spectrum, only the signals from the ligand that came into close contact with the protein will appear. The relative intensity of these signals directly correlates with their proximity to the protein surface, allowing for the mapping of the binding epitope.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 5. 5 nanosecond molecular dynamics and NMR study of conformational transitions in the this compound antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sialyl Lewis X Antigen | C31H52N2O23 | CID 643990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Site localization of sialyl Lewis(x) antigen on alpha1-acid glycoprotein by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]

- 11. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]

The Synthesis of Sialyl-Lewis X in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope with the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc, plays a pivotal role in a multitude of physiological and pathological processes within mammalian systems.[1][2][3] This tetrasaccharide is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), mediating the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation.[2] Beyond its well-established role in immunity, sLeX is also implicated in fertilization, cancer metastasis, and various inflammatory diseases.[1][2][4]

The biosynthesis of sLeX is a complex, non-template-driven process orchestrated by a series of glycosyltransferases residing in the Golgi apparatus. The expression and activity of these enzymes are tightly regulated, leading to the cell-type-specific and context-dependent presentation of sLeX on the cell surface. This guide provides a comprehensive technical overview of the sLeX synthesis pathway in mammalian cells, including the key enzymes involved, their quantitative characteristics, detailed experimental protocols for their study, and the signaling pathways that govern their expression.

The this compound Synthesis Pathway

The synthesis of sLeX occurs on various glycoconjugates, including N-linked glycans, O-linked glycans, and glycolipids.[1][3] The core pathway involves the sequential addition of monosaccharides to a precursor N-acetyllactosamine (LacNAc) structure (Galβ1-4GlcNAc) by specific glycosyltransferases.

The biosynthesis can be summarized in two principal steps:

-

Sialylation: The addition of a sialic acid (N-acetylneuraminic acid, Neu5Ac) residue in an α2,3-linkage to the terminal galactose (Gal) of the LacNAc precursor. This reaction is catalyzed by β-galactoside α2,3-sialyltransferases (ST3Gal).[1][3]

-

Fucosylation: The subsequent addition of a fucose (Fuc) residue in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) of the sialylated LacNAc. This final step is catalyzed by α1,3-fucosyltransferases (FUTs).[1][3]

It is crucial to note that fucosylation of a sialylated LacNAc is the primary route for sLeX synthesis, as mammalian sialyltransferases are generally unable to add sialic acid to a pre-fucosylated Lewis X (LeX) structure.[3]

The synthesis of the underlying glycan chains on which sLeX is presented is also a critical regulatory aspect. For O-linked glycans, the formation of a core 2 branch, catalyzed by Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT), is often a prerequisite for the efficient synthesis of high-affinity selectin ligands.[5][6]

Key Enzymes in this compound Biosynthesis

A summary of the key glycosyltransferases involved in sLeX synthesis is provided in the table below.

| Enzyme Family | Enzyme Name(s) | Function in sLeX Synthesis | Substrate(s) |

| Sialyltransferases | ST3Gal-III, ST3Gal-IV, ST3Gal-VI | Adds Neu5Ac in an α2,3-linkage to terminal Galactose. | N-acetyllactosamine (Type 2 chain) |

| Fucosyltransferases | FUT3, FUT5, FUT6, FUT7 | Adds Fucose in an α1,3-linkage to GlcNAc of sialylated N-acetyllactosamine. | Sialyl-N-acetyllactosamine |

| Glycosyltransferases | Core 2 GlcNAc-transferase (C2GnT1) | Forms the Core 2 branch on O-glycans, a preferred scaffold for sLeX synthesis. | Core 1 O-glycan |

Quantitative Data on sLeX Synthesis Enzymes

The kinetic parameters and specific activities of these enzymes are crucial for understanding the efficiency and regulation of the sLeX synthesis pathway. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Human Fucosyltransferases (FUTs)

| Enzyme | Substrate | Km | Reference |

| FUT7 | GDP-Fucose | 5 µM | [1] |

| FUT7 | GDP-Fucose | 8 µM | [1] |

| FUT7 | N-acetyl-α-neuraminyl-(2->3)-β-D-galactosyl-(1->4)-N-acetyl-β-D-glucosaminyl | 1.6 mM | [1] |

| FUT7 | GDP-Fucose | 16.4 µM | [1] |

Table 2: Kinetic Parameters of Human α(2,3)Sialyltransferases (ST3Gal)

| Enzyme | Substrate Type | Km | Reference |

| ST3Gal-I | Type-III (Galβ1,3GalNAc) | 5-50 µM | [5] |

| ST3Gal-II | Type-III (Galβ1,3GalNAc) | Lower than for Type-I | [5] |

| ST3Gal-IV | Type-III (Galβ1,3GalNAc) | Active | [5] |

Table 3: Specific Activity of Core 2 GlcNAc-transferase (C2GnT)

| Cell Type | Condition | Specific Activity (pmol·h-1·mg-1 protein) | Reference |

| Polymorphonuclear leukocytes | Healthy Control | 249 ± 35 | [2] |

| Polymorphonuclear leukocytes | Type 1 Diabetes | 1,638 ± 91 | [2] |

| Polymorphonuclear leukocytes | Type 2 Diabetes | 1,459 ± 194 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Protocol 1: Fucosyltransferase Activity Assay (Radiometric)

This protocol describes a radiometric assay to measure the activity of α1,3-fucosyltransferases using a sialylated acceptor substrate.

Materials:

-

Enzyme source (e.g., cell lysate, purified recombinant enzyme)

-

Acceptor substrate: Sialyl-N-acetyllactosamine (sialyl-LacNAc)

-

Donor substrate: GDP-[14C]Fucose

-

Reaction buffer: 50 mM MES, pH 6.5, 25 mM MnCl2

-

Stop solution: 20 mM EDTA

-

C18 Sep-Pak cartridges

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

5 µL of 10x Reaction Buffer

-

10 µL of Acceptor Substrate (10 mM)

-

5 µL of enzyme source (appropriately diluted)

-

Bring the volume to 49 µL with sterile water.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 1 µL of GDP-[14C]Fucose (0.1 µCi).

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Apply the reaction mixture to a pre-equilibrated C18 Sep-Pak cartridge.

-

Wash the cartridge with 5 mL of water to remove unreacted GDP-[14C]Fucose.

-

Elute the radiolabeled product with 2 mL of methanol.

-

Add the eluate to 10 mL of scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the incorporated radioactivity and the specific activity of the GDP-[14C]Fucose.

Protocol 2: Sialyltransferase Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay for measuring α2,3-sialyltransferase activity.

Materials:

-

Sialyltransferase Activity Assay Kit (e.g., from a commercial supplier)

-

Enzyme source (cell lysate or purified enzyme)

-

Acceptor substrate (e.g., N-acetyllactosamine)

-

Donor substrate: CMP-Sialic Acid

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare the reaction mixture in a 96-well black microplate according to the kit manufacturer's instructions. A typical reaction mixture includes:

-

Assay Buffer

-

Acceptor Substrate

-

CMP-Sialic Acid

-

Enzyme source

-

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.

-

Generate a standard curve using the provided standard.

-

Calculate the sialyltransferase activity in the samples based on the standard curve.

Protocol 3: Flow Cytometry Analysis of Cell Surface this compound

This protocol describes the detection and quantification of sLeX expression on the surface of mammalian cells.

Materials:

-

Cell suspension (1 x 106 cells/sample)

-

FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Primary antibody: Anti-sLeX monoclonal antibody (e.g., clone CSLEX1 or HECA-452)

-

Secondary antibody: Fluorochrome-conjugated anti-mouse IgM or IgG (depending on the primary antibody isotype)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Harvest cells and wash twice with cold FACS Buffer.

-

Resuspend the cell pellet in 100 µL of FACS Buffer.

-

Add the primary anti-sLeX antibody at the manufacturer's recommended concentration. For the negative control, add the isotype control antibody at the same concentration.

-

Incubate on ice for 30-45 minutes in the dark.

-

Wash the cells three times with 1 mL of cold FACS Buffer.

-

Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated secondary antibody.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells three times with 1 mL of cold FACS Buffer.

-

Resuspend the final cell pellet in 500 µL of FACS Buffer.

-

Analyze the samples on a flow cytometer. Gate on the live cell population and quantify the percentage of sLeX-positive cells and the mean fluorescence intensity.

Protocol 4: Western Blot Analysis of Fucosyltransferases and Sialyltransferases

This protocol details the detection of specific glycosyltransferases in cell lysates.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the specific FUT or ST

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

Protocol 5: MALDI-TOF Mass Spectrometry of Permethylated sLeX Glycans

This protocol outlines the analysis of sLeX-containing glycans released from glycoproteins.

Materials:

-

Purified glycoprotein (B1211001) or glycan mixture

-

PNGase F for N-glycan release

-

Permethylation reagents (e.g., sodium hydroxide, methyl iodide in DMSO)

-

C18 ZipTips

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

-

MALDI-TOF mass spectrometer

Procedure:

-

Release N-glycans from the glycoprotein by incubating with PNGase F overnight.

-

Purify the released glycans using a graphitized carbon cartridge.

-

Perform permethylation of the purified glycans.

-

Purify the permethylated glycans using a C18 ZipTip.

-

Spot the purified permethylated glycans onto a MALDI plate with the DHB matrix.

-

Acquire mass spectra in positive ion reflectron mode.

-

Analyze the spectra to identify the masses corresponding to permethylated sLeX-containing glycans. The theoretical mass of permethylated sLeX tetrasaccharide is m/z 1021.4 (as [M+Na]+).[4]

Signaling Pathways Regulating this compound Synthesis

The expression of the glycosyltransferases that synthesize sLeX is dynamically regulated by various signaling pathways, often initiated by cytokines and growth factors. This regulation primarily occurs at the transcriptional level.

TNF-α Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can upregulate sLeX expression. This is primarily achieved through the activation of the NF-κB signaling pathway . Upon binding of TNF-α to its receptor (TNFR1), a signaling cascade is initiated, leading to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The released NF-κB translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, including certain fucosyltransferase genes like FUT7.

EGF Signaling

Epidermal growth factor (EGF) can also modulate the expression of glycosyltransferases involved in sLeX synthesis. The binding of EGF to its receptor (EGFR) activates multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway .

-

MAPK/ERK Pathway: Activation of this pathway leads to the phosphorylation and activation of transcription factors such as CREB, which can then regulate the expression of sialyltransferase genes.

-

PI3K-Akt Pathway: This pathway is also implicated in the regulation of glycosyltransferase expression, potentially through the modulation of transcription factors like Sp1.

Visualizations

This compound Synthesis Pathway

Caption: The core enzymatic steps in the biosynthesis of this compound.

Experimental Workflow for sLeX Analysis

Caption: A typical experimental workflow for the analysis of this compound.

TNF-α Signaling Pathway Regulating FUT7 Expression

Caption: Simplified TNF-α/NF-κB signaling pathway leading to FUT7 expression.

EGF/MAPK Signaling Pathway

Caption: The EGF-activated MAPK/ERK signaling cascade regulating glycosyltransferase expression.

Conclusion

The synthesis of this compound is a highly regulated process with profound implications for cell adhesion and signaling. A thorough understanding of the enzymes, their kinetics, and the signaling pathways that control their expression is essential for researchers in glycobiology, immunology, and oncology, as well as for professionals involved in the development of therapeutics targeting sLeX-mediated interactions. This guide provides a foundational resource for these endeavors, offering both a conceptual framework and practical experimental guidance for the study of this critical carbohydrate epitope. Further research into the specific transcription factors and their binding sites on glycosyltransferase gene promoters will continue to refine our understanding of how sLeX expression is precisely controlled in health and disease.

References

- 1. Control of core 2 beta1,6 N-acetylglucosaminyltransferase-I transcription by Sp1 in lymphocytes and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. assaygenie.com [assaygenie.com]

- 4. med.emory.edu [med.emory.edu]

- 5. ptglab.com [ptglab.com]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

The Pivotal Role of Sialyl-Lewis X in Orchestrating Cell-to-Cell Recognition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope, is a critical mediator of cell-to-cell recognition in a myriad of physiological and pathological processes. This tetrasaccharide, composed of sialic acid, fucose, galactose, and N-acetylglucosamine, functions as a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). The interaction between sLeX and selectins governs fundamental biological events, including leukocyte trafficking during inflammation, immune surveillance, and unfortunately, the metastatic cascade of various cancers. This technical guide provides a comprehensive overview of the core functions of sLeX, detailed experimental protocols to investigate its activity, a summary of key quantitative data, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting sLeX-mediated cellular interactions.

Introduction: The Molecular Basis of this compound-Mediated Recognition

This compound (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) is a crucial determinant in the glycan "language" that facilitates cellular communication.[1] It is synthesized by a series of glycosyltransferases and is typically presented on the cell surface as a terminal motif on O-glycans, N-glycans, and glycolipids.[1][2] The primary receptors for sLeX are the selectins, a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin).[3][4] The binding of sLeX to selectins is a calcium-dependent interaction characterized by rapid on- and off-rates, which is essential for the initial tethering and subsequent rolling of cells along the vascular endothelium under shear flow.[4][5]

This dynamic interaction is the cornerstone of several biological processes:

-

Inflammation and Immune Response: During an inflammatory response, cytokines trigger the expression of E-selectin and P-selectin on endothelial cells. Circulating leukocytes, decorated with sLeX on ligands such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), are captured from the bloodstream and begin to roll along the vessel wall.[1][2][4] This rolling phenomenon, mediated by sLeX-selectin interactions, is a prerequisite for subsequent firm adhesion and transmigration of leukocytes into the underlying tissue to combat infection or injury.[4][6]

-

Cancer Metastasis: Many types of cancer cells exhibit aberrant glycosylation, leading to the overexpression of sLeX.[7][8][9] This "glycan mimicry" allows tumor cells to co-opt the leukocyte trafficking machinery. By engaging with selectins on endothelial cells, circulating tumor cells can arrest in distant capillary beds, facilitating their extravasation and the formation of metastatic colonies.[7][10][11] The level of sLeX expression on tumor cells often correlates with metastatic potential and poor patient prognosis.[7][11]

-

Fertilization: The initial interaction between sperm and the zona pellucida of the oocyte is also mediated by sLeX. This recognition is vital for successful fertilization.[1]

-

Lymphocyte Homing: L-selectin, expressed on lymphocytes, recognizes sulfated variants of sLeX, such as 6-sulfo-sLeX, on the high endothelial venules (HEVs) of lymph nodes, guiding lymphocytes to these secondary lymphoid organs.[2][12][13]

The critical involvement of sLeX in these diverse and significant biological processes has made it an attractive target for therapeutic intervention in inflammatory diseases and cancer.[11][14]

Quantitative Data on this compound Interactions

The binding affinity and kinetics of the sLeX-selectin interaction have been quantified using various biophysical techniques, including surface plasmon resonance (SPR) and fluorescence polarization. The relatively low affinity and rapid kinetics are well-suited for the transient nature of cell rolling.

| Interaction | Method | Dissociation Constant (KD) | Key Findings | Reference(s) |

| sLeX - E-selectin | Fluorescence Polarization | 107 ± 26 µM | Demonstrates a weak intrinsic affinity, suggesting that multivalency and the protein scaffold are crucial for avid cellular adhesion. | [15] |

| sLeX analogue (TBC1269) - P-selectin | Surface Plasmon Resonance | ~111.4 µM | Characterized by rapid binding kinetics (kon > 27,000 M-1s-1, koff > 3 s-1), consistent with the transient nature of cell rolling. | [5][16] |

| sLeX-containing ligands - L-selectin | Cell Adhesion Inhibition Assay | IC50 in the µM to mM range | Sulfation of the sLeX motif, as in 6-sulfo-sLeX, enhances binding affinity for L-selectin. | [12] |

| Multivalent sLeX ligands - E-selectin | Cell Adhesion Inhibition Assay | IC50 values vary based on valency and linker chemistry | Multivalent presentation of sLeX significantly enhances the avidity of the interaction and the inhibitory potency of sLeX-based antagonists. | [17] |

Experimental Protocols

Investigating the role of sLeX in cell-to-cell recognition often involves in vitro assays that recapitulate the physiological conditions of blood flow. The following are detailed methodologies for key experiments.

In Vitro Cell Rolling Assay Under Shear Flow

This assay is the gold standard for studying sLeX-selectin-mediated cell adhesion under physiological flow conditions.

Objective: To visualize and quantify the rolling of sLeX-expressing cells on a selectin-coated surface or an endothelial cell monolayer under controlled shear stress.

Materials:

-

Parallel-plate flow chamber or microfluidic device (e.g., BioFlux system).[18][19]

-

Syringe pump.[20]

-

Inverted microscope with a high-speed camera.

-

sLeX-expressing cells (e.g., HL-60 cells, neutrophils, or cancer cell lines).[18]

-

Selectin-coated substrate (e.g., recombinant E-selectin/Fc chimera coated on a plastic surface) or a confluent monolayer of endothelial cells (e.g., HUVECs).[17][21]

-

Wash buffer (e.g., HBSS with calcium and magnesium).[20]

-

Blocking agents (e.g., anti-sLeX antibodies, anti-selectin antibodies, or EDTA for calcium chelation).[18][22]

Procedure:

-

Preparation of the Flow Chamber:

-

Coat the bottom surface of the flow chamber with a selectin of interest (e.g., 10 µg/mL of recombinant E-selectin/Fc chimera in PBS) overnight at 4°C.[23]

-

Alternatively, culture endothelial cells to confluence on the surface of the flow chamber. For studying inflammation, activate the endothelial monolayer with a cytokine like TNF-α (10-100 ng/mL) for 4-6 hours prior to the assay to induce E-selectin and P-selectin expression.[18]

-

Wash the chamber with wash buffer to remove any unbound protein or debris.

-

-

Cell Preparation:

-

Performing the Rolling Assay:

-

Assemble the flow chamber on the stage of the inverted microscope.

-

Connect the inlet of the chamber to a syringe pump containing the cell suspension.

-

Perfuse the cell suspension through the chamber at a defined shear stress (typically 0.5-2.0 dynes/cm2 for post-capillary venules).[21][24]

-

Record the movement of the cells using the high-speed camera for a set duration (e.g., 5-10 minutes).[20]

-

-

Data Analysis:

-

Analyze the recorded videos to determine the number of rolling cells, their rolling velocity, and the straightness of their path.[18]

-

Compare the results between control and experimental conditions (e.g., with and without blocking antibodies) to assess the specific contribution of sLeX-selectin interactions.

-

Static Cell Adhesion Assay

This assay provides a simpler, high-throughput method to assess the initial binding of cells, though it does not replicate the dynamic conditions of blood flow.

Objective: To quantify the number of sLeX-expressing cells that adhere to a selectin-coated surface under static conditions.

Materials:

-

96-well microtiter plates.

-

sLeX-expressing cells labeled with a fluorescent dye (e.g., Calcein-AM).

-

Selectin-coated wells.

-

Wash buffer.

-

Fluorescence plate reader.

Procedure:

-

Plate Preparation:

-

Coat the wells of a 96-well plate with a selectin of interest as described in the rolling assay protocol.

-

Block non-specific binding sites with a solution of 1% BSA in PBS.

-

-

Cell Preparation:

-

Label the sLeX-expressing cells with a fluorescent dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in binding buffer.

-

-

Adhesion Assay:

-

Quantification:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent cells.

-

Signaling Pathways and Experimental Workflows

The interaction between sLeX and selectins is not merely a tethering event; it can also initiate intracellular signaling cascades that contribute to cellular activation.

This compound-Mediated Leukocyte Rolling and Adhesion Cascade

The following diagram illustrates the sequential steps of leukocyte extravasation, where the initial sLeX-selectin interaction is paramount.

Caption: The leukocyte adhesion cascade initiated by sLeX-selectin binding.

Experimental Workflow for In Vitro Cell Rolling Assay

The following diagram outlines the key steps in performing a cell rolling assay to study sLeX-mediated interactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 3. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of this compound, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery, biology, and drug development of sialyl Lea and sialyl Lex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Effects of an Anti-Sialyl Lewis x Antibody in a Murine Model of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Systematic Analysis of In Vitro Cell Rolling Using a Multi-well Plate Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cellmicrosystems.com [cellmicrosystems.com]

- 20. youtube.com [youtube.com]

- 21. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sialyl Lewisx-dependent Binding of Human Monocyte-derived Dendritic Cells to Selectins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Imaging Molecular Adhesion in Cell Rolling by Adhesion Footprint Assay [jove.com]

- 24. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]

Sialyl-Lewis X as a Ligand for Selectins: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope, is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction mediates the initial tethering and rolling of leukocytes on activated endothelium, a crucial step in the inflammatory response, and is also implicated in the metastatic cascade of various cancers. This guide provides a comprehensive overview of the sLeX-selectin interaction, including its structural basis, binding kinetics, the signaling pathways it initiates, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction to this compound and Selectins

This compound (sLeX) is a tetrasaccharide with the systematic name 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ).[1][2] It is typically found as a terminal motif on O-glycans and N-glycans of cell surface glycoproteins and glycolipids.[1][2][3] This structure is constitutively expressed on granulocytes and monocytes and is induced on activated T and B lymphocytes.[1]

Selectins are a family of C-type lectin adhesion molecules that play a pivotal role in mediating cell-cell interactions.[4][5][6] The family consists of three members:

-

E-selectin (CD62E): Expressed on activated endothelial cells.

-

P-selectin (CD62P): Expressed on activated endothelial cells and platelets.

-

L-selectin (CD62L): Expressed on most leukocytes.

The interaction between sLeX on leukocytes and selectins on endothelial cells facilitates the initial capture and subsequent rolling of leukocytes along the vascular wall, a prerequisite for their firm adhesion and extravasation into tissues during inflammation.[1][7] This mechanism is also co-opted by some cancer cells to facilitate metastasis.[8][9][10][11]

The Structural Basis of the this compound-Selectin Interaction

The binding of sLeX to the lectin domain of selectins is a calcium-dependent process.[4][5] The interaction involves a shallow cleft on the selectin molecule that accommodates the sLeX tetrasaccharide.[12] Key molecular interactions include:

-

Fucose Residue: The fucose moiety of sLeX is crucial for binding and directly coordinates with a Ca2+ ion in the lectin domain of the selectin.[5]

-

Sialic Acid Residue: The carboxyl group of the sialic acid contributes to the binding energy.[5]

-

Galactose and N-acetylglucosamine: These sugar residues also make important contacts within the binding pocket.

While sLeX is the minimal recognition motif, high-affinity binding often requires the presentation of sLeX on a specific protein scaffold, most notably the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[1] For P-selectin, sulfation of tyrosine residues near the N-terminus of PSGL-1, in conjunction with the sLeX-modified O-glycan, is critical for optimal binding.[1] Similarly, for L-selectin to bind effectively, sLeX often needs to be sulfated.[1]

Quantitative Analysis of this compound-Selectin Binding

The binding affinity and kinetics of the sLeX-selectin interaction have been characterized using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The interaction is typically characterized by a low affinity (in the micromolar to millimolar range) and fast kinetics (rapid on and off rates), which is well-suited for the dynamic process of leukocyte rolling.

| Ligand | Selectin | KD (μM) | kon (M-1s-1) | koff (s-1) | Reference |

| sLeX analogue (TBC1269) | P-selectin | ~111.4 | > 27,000 | > 3 | [13][14][15] |

| sLeX | E-selectin | 750 ± 20 (IC50) | - | - | [16] |

| sLe a | E-selectin | 220 ± 20 (IC50) | - | - | [16] |

Note: KD (dissociation constant) is a measure of binding affinity, with lower values indicating higher affinity. kon (association rate constant) and koff (dissociation rate constant) describe the kinetics of the interaction. IC50 values represent the concentration of a soluble ligand required to inhibit 50% of the binding.

Signaling Pathways Activated by Selectin-Mediated Adhesion

The binding of sLeX-bearing ligands to selectins is not merely a passive adhesion event; it also initiates intracellular signaling cascades that lead to leukocyte activation and facilitate subsequent firm adhesion.[17] Ligation of PSGL-1 by E- or P-selectin triggers a signaling pathway that leads to the activation of β2-integrins, such as LFA-1.[17] This "inside-out" signaling results in a conformational change in the integrin, increasing its affinity for its ligands (e.g., ICAM-1) on the endothelial cell surface.

Key signaling molecules involved in this pathway include kinases, adapter proteins, and GTPases.[17] The activation of these pathways is crucial for the transition from rolling to firm adhesion and subsequent transmigration of leukocytes.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is used to determine the KD, kon, and koff of the sLeX-selectin interaction.

Methodology:

-

Immobilization: A purified selectin (e.g., a recombinant E-selectin-IgG chimera) is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A solution containing the sLeX-bearing molecule (e.g., a synthetic sLeX oligosaccharide or a purified glycoprotein) at various concentrations is flowed over the sensor surface.

-

Association and Dissociation: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index at the sensor surface. This is followed by a dissociation phase where a buffer is flowed over the surface to monitor the release of the analyte.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to calculate the kon, koff, and KD.

Cell Adhesion Assay under Shear Flow

This assay mimics the physiological conditions of blood flow to study the dynamics of leukocyte rolling and adhesion.

Methodology:

-

Substrate Preparation: A monolayer of endothelial cells is cultured in a flow chamber. Alternatively, a purified selectin can be coated onto the surface of the chamber.[18][19][20][21]

-

Cell Perfusion: A suspension of leukocytes (or other cells expressing sLeX) is perfused through the flow chamber at a defined shear stress, simulating blood flow.[18][19][22]

-

Microscopy and Image Analysis: The interactions of the cells with the substrate are observed using an inverted microscope and recorded. Image analysis software is used to quantify the number of rolling and firmly adhered cells, as well as their rolling velocities.[18]

-

Inhibition Studies: To confirm the specificity of the interaction, the assay can be performed in the presence of blocking antibodies against selectins or sLeX, or with competitive inhibitors like soluble sLeX.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Adhesion Assay

This is a high-throughput method to quantify cell adhesion under static conditions.

Methodology:

-

Plate Coating: The wells of a microtiter plate are coated with a purified selectin.

-

Blocking: Non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).

-

Cell Adhesion: A suspension of sLeX-expressing cells (e.g., HL-60 cells) is added to the wells and incubated to allow for adhesion.[23]

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified. This can be done by lysing the cells and measuring the activity of an endogenous enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye.[23]

-

Inhibition Studies: The assay can be adapted to screen for inhibitors by pre-incubating the cells or the coated selectin with potential blocking agents. The concentration of an inhibitor that reduces cell adhesion by 50% is the IC50.

Role of this compound in Cancer Metastasis

Many types of cancer cells overexpress sLeX on their surface.[1][8][9][10] This allows them to mimic leukocytes and engage with selectins on endothelial cells and platelets, facilitating their extravasation from the bloodstream and the formation of distant metastases.[8][11] High expression of sLeX has been correlated with a poorer prognosis in several cancers, including breast, colon, and prostate cancer.[8] This makes the sLeX-selectin interaction a promising target for anti-cancer therapies.

Conclusion

The interaction between this compound and selectins is a fundamental process in immunology and has significant implications for pathology, particularly in inflammation and cancer metastasis. A thorough understanding of the structural basis, kinetics, and signaling consequences of this interaction is crucial for the development of novel therapeutics that can modulate these processes. The experimental protocols detailed in this guide provide a framework for researchers to investigate this vital biological system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 3. explorationpub.com [explorationpub.com]

- 4. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Structure-function analysis of P-selectin-sialyl LewisX binding interactions. Mutagenic alteration of ligand binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow Chamber Protocol [celladhesionapparatus.com]

- 19. ibidi.com [ibidi.com]

- 20. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells [bio-protocol.org]

- 22. Adhesion assay under shear stress. [bio-protocol.org]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Function of Sialyl-Lewis X in Leukocyte Rolling and Tethering

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Leukocyte Adhesion Cascade

The recruitment of leukocytes from the bloodstream to sites of inflammation or tissue injury is a cornerstone of the immune response. This process, known as the leukocyte adhesion cascade, is a highly orchestrated, multi-step sequence of events involving cell-to-cell recognition, adhesion, and migration. The cascade begins with the initial capture, or tethering, of free-flowing leukocytes to the activated vascular endothelium, followed by a characteristic rolling motion along the vessel wall.[1] This rolling phase slows the leukocyte, allowing it to sense activating signals from the endothelial surface, which leads to firm adhesion and subsequent transmigration into the underlying tissue.[2][3] The initial tethering and rolling steps are critically dependent on a family of adhesion molecules known as selectins and their carbohydrate ligands, chief among them being the Sialyl-Lewis X tetrasaccharide.[4][5] This guide provides an in-depth examination of the molecular components, biophysical principles, and signaling events that govern this compound-mediated leukocyte rolling and tethering.

The Molecular Players

This compound (sLex): The Key Carbohydrate Ligand

This compound (sLex), also known as CD15s, is a tetrasaccharide structure that serves as the primary recognition motif for all three members of the selectin family.[4][5][6]

-

Structure: The systematic name for sLex is Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ. It is composed of sialic acid, galactose, fucose, and N-acetylglucosamine.[4]

-

Biosynthesis: The synthesis of sLex is a multi-step enzymatic process. It requires the coordinated action of fucosyltransferases (such as FUT3, FUT5, FUT6, and FUT7 in humans) to add the fucose residue and sialyltransferases (such as ST3GAL3, ST3GAL4, and ST3GAL6) to add the terminal sialic acid.[4][6] The expression of these enzymes is highly regulated, controlling the presentation of sLex on different cell types and during inflammatory responses.

-

Presentation: sLex is not a standalone molecule but is presented as a terminal motif on N-linked or O-linked glycans attached to cell surface glycoproteins and glycolipids.[4][7] This presentation on a protein or lipid scaffold is crucial for its function.

Selectins: The sLex Receptors

Selectins are a family of C-type (calcium-dependent) lectin adhesion molecules that initiate leukocyte capture from the bloodstream.[5][8] All three selectins recognize sLex, but the context of sLex presentation on different scaffolds modulates binding affinity and specificity.[5][7]

-

E-selectin (CD62E): Expressed on cytokine-activated endothelial cells.[3][5] Its expression is transcriptionally regulated and appears several hours after an inflammatory stimulus.[5] E-selectin binds to sLex presented on glycoproteins like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and CD44.[3][4]

-

P-selectin (CD62P): The largest selectin, it is stored in the Weibel-Palade bodies of endothelial cells and the α-granules of platelets.[3][5] Upon activation by mediators like thrombin or histamine, P-selectin is rapidly translocated to the cell surface, enabling a swift response.[3][5] It binds with high affinity to sLex presented on its primary ligand, PSGL-1.[2][5]

-

L-selectin (CD62L): The smallest selectin, constitutively expressed on the microvilli of most leukocytes.[5][9] It mediates both the initial tethering of leukocytes to endothelial ligands and leukocyte-leukocyte interactions, which can amplify the inflammatory recruitment process.[9][10]

P-Selectin Glycoprotein Ligand-1 (PSGL-1): The Primary Scaffold

While sLex is the essential binding determinant, its presentation on a specific protein scaffold is critical for high-affinity interactions under shear flow. P-selectin glycoprotein ligand-1 (PSGL-1) is the best-characterized physiological ligand for the selectins.[2][11]

-

Structure and Function: PSGL-1 is a homodimeric mucin-type glycoprotein expressed on the tips of leukocyte microvilli.[2][12] For high-affinity binding to P-selectin, PSGL-1 requires post-translational modifications at its N-terminus: an O-glycan decorated with the sLex moiety, in close proximity to sulfated tyrosine residues.[4][13] This combination of sLex and sulfated tyrosines creates the optimal binding site for P-selectin.[13] PSGL-1 is unique in that it can bind to all three selectins (P-, E-, and L-selectin) under flow conditions.[2][12]

The Dynamics of Leukocyte Rolling and Tethering

The interaction between sLex-bearing ligands on leukocytes and selectins on the endothelium is characterized by rapid bond formation and dissociation, which translates into the classic rolling motion observed under the hydrodynamic shear stress of blood flow.[3][14]

-

Tethering: This is the initial capture of a leukocyte from the free stream. It is mediated by the formation of one or more selectin-sLex bonds that are strong enough to overcome the forces exerted by blood flow.[15] The location of PSGL-1 on the tips of microvilli is thought to facilitate this initial contact.[12]

-

Rolling: Following tethering, the forward force of blood flow puts tension on the adhesive bonds, causing the cell to roll. The rolling motion is a continuous process of bonds forming at the leading edge of the cell and breaking at the trailing edge. The low affinity and fast kinetics of the sLex-selectin interaction are perfectly suited for this dynamic process, preventing firm adhesion while significantly reducing the leukocyte's velocity.[3]

-

Shear Threshold Effect: The maintenance of rolling interactions on selectins requires a minimum level of shear stress. This "shear threshold" effect is a characteristic feature of selectin-mediated adhesion, where bonds are paradoxically stabilized by mechanical force.[16]

Quantitative Data: Kinetics and Rolling Parameters

The biophysical properties of the sLex-selectin interaction have been quantified using various experimental systems. The low affinity (in the micromolar range) and rapid kinetics are hallmarks of this bond.

Table 1: Binding Affinity and Kinetics of sLex-Selectin Interactions

| Interacting Molecules | Method | Dissociation Constant (KD) | Off-rate (koff) | On-rate (kon) | Source(s) |

|---|---|---|---|---|---|

| sLex - E-selectin | Fluorescence Polarization | 107 - 120 µM | Not Reported | Not Reported | [17] |

| sLex analogue (TBC1269) - P-selectin | Surface Plasmon Resonance | ~111.4 µM | > 3 s-1 | > 27,000 M-1s-1 | [18][19][20] |

| sLex - L-selectin | Cell Adhesion Inhibition | ~5-7 fold weaker than methyl glycoside derivatives | Not Reported | Not Reported |[18][19] |

Table 2: Representative Leukocyte Rolling Parameters

| System | Shear Stress (dyn/cm2) | Selectin | Rolling Velocity (µm/s) | Source(s) |

|---|---|---|---|---|

| Neutrophils on E-selectin + ICAM-1 | ~2 | E-selectin | ~2 | [21] |

| sLex-coated microspheres on L-selectin | 0.7 - 2.0 | L-selectin | 25 - 225 | [16] |

| sLex-coated microspheres on E-selectin | 0.7 - 2.0 | E-selectin | Varies with selectin density |[14] |

Signaling Cascades Initiated by sLex Engagement

The binding of endothelial selectins to leukocyte ligands like PSGL-1 does more than just mediate adhesion; it initiates an "outside-in" signaling cascade that contributes to leukocyte activation.[12][21] This signaling is crucial for transitioning from rolling to firm adhesion by activating integrins.

Upon engagement by P- or E-selectin, PSGL-1 on the leukocyte surface triggers a signaling pathway that leads to the activation of Src family kinases.[21] This cascade ultimately results in the conformational activation of the integrin LFA-1 (Lymphocyte Function-associated Antigen 1), increasing its affinity for its ligand, ICAM-1 (Intercellular Adhesion Molecule 1), on the endothelial cell surface.[12][21] This LFA-1 activation is responsible for slowing the leukocyte's rolling velocity and is a prerequisite for firm arrest.[21]

Diagram: sLex-Mediated Leukocyte Tethering and Rolling

Caption: Molecular interaction between leukocyte sLex and endothelial selectins under shear flow.

Diagram: PSGL-1 Signaling Pathway to Integrin Activation```dot

Caption: Standard experimental workflow for the parallel-plate flow chamber assay.

In Vivo: Intravital Microscopy

This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within the microcirculation of a living animal. [22]

-

Principle: A vascularized tissue bed, such as the mouse cremaster muscle or mesentery, is exteriorized and prepared for observation under a microscope. [22][23]Fluorescently labeled leukocytes can be infused and their behavior tracked in real-time.

-

Detailed Protocol:

-

Animal Preparation: Anesthetize the animal (typically a mouse). Perform a surgical procedure to expose the tissue of interest (e.g., cremaster muscle).

-

Tissue Mounting: Suture the tissue over a viewing pedestal on a specialized microscope stage and continuously superfuse it with warmed, buffered saline to maintain tissue viability.

-

Inflammatory Stimulus: To induce selectin expression and leukocyte recruitment, the tissue can be treated locally with an inflammatory agent (e.g., TNF-α), or the animal can be given a systemic challenge. [22] 4. Visualization: Observe post-capillary venules using a microscope with a water-immersion objective. Leukocytes can be visualized using transillumination or by fluorescently labeling them beforehand.

-

Data Acquisition: Record video sequences of leukocyte-endothelial interactions within selected venules.

-

Data Analysis: Manually or semi-automatically track individual leukocytes frame-by-frame to determine rolling flux, rolling velocity, and the number of adherent cells. [24][22][23]The distance and time a leukocyte rolls before adhering or detaching can provide detailed insights into the adhesion process. [22]

-

Diagram: Intravital Microscopy Experimental Workflow

Caption: Key steps involved in performing intravital microscopy to study leukocyte rolling.

Therapeutic Implications

The critical role of the sLex-selectin axis in initiating inflammatory cell recruitment has made it an attractive target for the development of anti-inflammatory drugs. [25][26]Strategies include:

-

sLex Mimetics: Small molecules or glycomimetics that mimic the sLex structure can act as competitive inhibitors, blocking the interaction between leukocytes and the endothelium. [25][27][28]* Selectin Antagonists: Monoclonal antibodies or other agents that block the sLex binding site on E-selectin or P-selectin can prevent leukocyte tethering. [25]* Inhibition of sLex Biosynthesis: Targeting the fucosyltransferase or sialyltransferase enzymes required for sLex synthesis offers another avenue to reduce the expression of functional selectin ligands on leukocytes. [6][26] These approaches have shown promise in preclinical models of various inflammatory diseases, including ischemia-reperfusion injury and asthma. [25][29]

Conclusion

The interaction between this compound and the selectin family is the foundational event that initiates the recruitment of leukocytes to vascular surfaces during inflammation. This process is governed by a precise interplay of molecular structure, biophysical forces, and intracellular signaling. The low-affinity, high-kinetics nature of the sLex-selectin bond is exquisitely adapted to mediate the tethering and rolling of leukocytes under the shear stress of blood flow. Understanding the detailed mechanisms of this interaction, aided by sophisticated in vitro and in vivo experimental models, continues to provide critical insights for the development of novel therapeutics aimed at modulating the inflammatory response.

References

- 1. Leukocyte Rolling, Adhesion, and Migration in a Single Assay! – SynVivo [synvivobio.com]

- 2. PSGL-1 plays a crucial role in the selective recruitment of leukocytes into the atherosclerotic arterial wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Selectin - Wikipedia [en.wikipedia.org]

- 6. Targeting Selectins and Their Ligands in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectin ligand this compound antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]

- 9. P-selectin Glycoprotein Ligand-1 Mediates L-Selectin–dependent Leukocyte Rolling in Venules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Neutrophil-neutrophil interactions under hydrodynamic shear stress involve L-selectin and PSGL-1. A mechanism that amplifies initial leukocyte accumulation of P-selectin in vitro. [jci.org]

- 11. [PDF] Role of PSGL-1 binding to selectins in leukocyte recruitment. | Semantic Scholar [semanticscholar.org]

- 12. ashpublications.org [ashpublications.org]

- 13. What have we learned from glycosyltransferase knockouts in mice? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sialylated, fucosylated ligands for L-selectin expressed on leukocytes mediate tethering and rolling adhesions in physiologic flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. | Semantic Scholar [semanticscholar.org]

- 21. rupress.org [rupress.org]

- 22. A novel method to analyze leukocyte rolling behavior in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Semi-Automatic Leukocyte Tracking (SALT) Method for in Vivo Leukocyte Rolling and Adhesion Analysis [scirp.org]

- 24. researchgate.net [researchgate.net]

- 25. The clinical impact of glycobiology: targeting selectins, Siglecs and mammalian glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic Inhibition of this compound Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Therapeutic Effects of an Anti-sialyl Lewis X Antibody in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sialyl-Lewis X in Inflammatory Responses: A Technical Guide

Introduction

The inflammatory response is a fundamental biological process essential for host defense against infection and injury. A critical event in this process is the recruitment of leukocytes from the bloodstream to the site of inflammation. This recruitment is a multi-step cascade involving the initial tethering and rolling of leukocytes along the vascular endothelium, followed by firm adhesion and transmigration into the surrounding tissue. The Sialyl-Lewis X (sLeX) carbohydrate antigen plays a pivotal role in the initial tethering and rolling phase of this cascade. sLeX is a tetrasaccharide carbohydrate that is displayed on the surface of leukocytes and serves as a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on the surface of endothelial cells and other leukocytes. The interaction between sLeX and selectins mediates the initial capture of circulating leukocytes, slowing them down and allowing for subsequent, more stable adhesive interactions. This guide provides an in-depth technical overview of the role of sLeX in inflammatory responses, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used for its study.

Quantitative Data on this compound Expression and Binding

The expression levels of sLeX and its binding affinities to selectins are critical parameters that govern the efficiency of leukocyte recruitment during inflammation. These values can vary depending on the cell type and the inflammatory context.

| Cell Type | sLeX Expression Level (Molecules/cell) | Notes |

| Neutrophils | 1 x 10^7 - 5 x 10^7 | Constitutively high expression, further upregulated by inflammatory stimuli. |

| Monocytes | 5 x 10^6 - 2 x 10^7 | Expression increases upon activation. |

| Lymphocytes (subset) | 1 x 10^5 - 1 x 10^6 | Primarily on effector/memory T cells. |

| Cancer Cells (various) | Highly variable | Often correlated with metastatic potential. |

| Selectin | Ligand | Binding Affinity (Kd) | Assay Condition |

| E-selectin | sLeX | 0.1 - 1.0 mM | Solution-phase binding assays |

| P-selectin | sLeX | 0.1 - 0.5 mM | Surface plasmon resonance |

| L-selectin | sLeX | 0.2 - 1.5 mM | Cell-free and cell-based assays |

Signaling Pathways in sLeX-Mediated Leukocyte Adhesion

The binding of sLeX on leukocytes to E-selectin and P-selectin on activated endothelial cells is not merely a physical tethering event; it also initiates intracellular signaling cascades in both cell types. These signaling events are crucial for the subsequent activation of integrins, leading to firm adhesion of the leukocyte.

Leukocyte Signaling

Upon binding to endothelial selectins, sLeX-containing glycoproteins on the leukocyte surface, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), trigger a signaling cascade that leads to the activation of β2 integrins (e.g., LFA-1 and Mac-1). This activation involves a conformational change in the integrin from a low-affinity to a high-affinity state, enabling it to bind firmly to its ligands on the endothelium, such as intercellular adhesion molecule-1 (ICAM-1).

The Sialyl-Lewis X Antigen: A Technical Guide to its Discovery, History, and Core Functions

For: Researchers, scientists, and drug development professionals.

Abstract

The Sialyl-Lewis X (sLex) antigen, a terminal carbohydrate structure found on the surface of various cells, plays a pivotal role in a multitude of physiological and pathological processes. Since its discovery, sLex has been recognized as a critical ligand for the selectin family of adhesion molecules, mediating the initial tethering and rolling of leukocytes during inflammation and immune surveillance. Furthermore, the aberrant expression of sLex on cancer cells has been intimately linked to tumor progression and metastasis. This in-depth technical guide provides a comprehensive overview of the discovery and history of the sLex antigen. It details its biochemical structure, biosynthesis, and its crucial roles in both normal physiology and disease. This guide also presents a compilation of quantitative data on sLex-selectin interactions and its expression on various cell types. Detailed experimental protocols for the synthesis, detection, and functional analysis of sLex are provided to facilitate further research and drug development efforts targeting this important glycan.

Discovery and History

The journey to understanding the significance of the this compound antigen began with studies on blood group antigens. The "Lewis" nomenclature originates from a family with red blood cell incompatibility, which led to the identification of Lewis antigens.[1] Later, with the advent of monoclonal antibody technology, researchers were able to identify specific carbohydrate structures associated with different cell types and disease states.

The structure of this compound, Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc, was elucidated, revealing a tetrasaccharide composed of sialic acid, galactose, fucose, and N-acetylglucosamine.[1] A pivotal moment in the history of sLex was the discovery of its role as a ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[2] This interaction was found to be crucial for the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a critical step in the inflammatory response.[1][3] Subsequently, the aberrant expression of sLex on the surface of cancer cells was identified as a key factor in promoting metastasis by facilitating their adhesion to the endothelium and subsequent extravasation into distant tissues.[1]

Biochemical Structure and Biosynthesis

This compound is a complex tetrasaccharide that is typically found as a terminal modification on N-linked or O-linked glycans of glycoproteins and on glycolipids.[1] Its biosynthesis involves a series of enzymatic reactions catalyzed by specific glycosyltransferases. The core structure is built upon a precursor disaccharide, N-acetyllactosamine (LacNAc), which is first sialylated by a sialyltransferase and then fucosylated by a fucosyltransferase to generate the final sLex determinant.

Several variations of the sLex structure exist, with the most notable being the sulfated forms, such as 6-sulfo-sLex. This modification, particularly the addition of a sulfate (B86663) group to the 6-position of the GlcNAc residue, significantly enhances the binding affinity for L-selectin and is considered the physiological ligand for this selectin.[4][5]

Biological Functions

Leukocyte Homing and Inflammation

The primary physiological role of this compound is to mediate the initial stages of leukocyte extravasation from the bloodstream into tissues.[1] During an inflammatory response, cytokines stimulate the expression of E-selectin and P-selectin on the surface of endothelial cells lining the blood vessels.[5] Leukocytes, such as neutrophils and monocytes, constitutively express sLex on their surface.[1][6] The interaction between sLex on leukocytes and selectins on the endothelium facilitates the capture of flowing leukocytes and initiates a characteristic rolling motion along the vessel wall.[1] This rolling slows the leukocytes down, allowing for subsequent firm adhesion and transmigration into the underlying tissue to combat infection or injury.

Cancer Metastasis